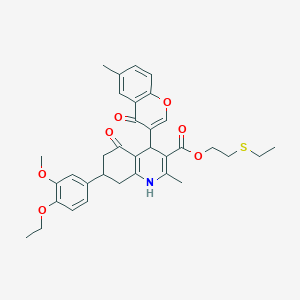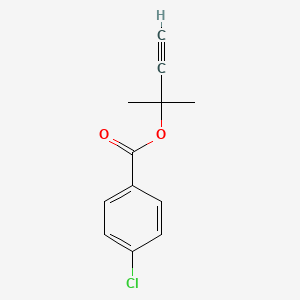![molecular formula C32H22N8O4 B11093741 4,4'-[Ethane-1,2-diylbis(benzylimino)]bis(5-nitrobenzene-1,2-dicarbonitrile)](/img/structure/B11093741.png)
4,4'-[Ethane-1,2-diylbis(benzylimino)]bis(5-nitrobenzene-1,2-dicarbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{BENZYL[2-(BENZYL-4,5-DICYANO-2-NITROANILINO)ETHYL]AMINO}-2-CYANO-5-NITROPHENYL CYANIDE is a complex organic compound characterized by multiple cyano and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{BENZYL[2-(BENZYL-4,5-DICYANO-2-NITROANILINO)ETHYL]AMINO}-2-CYANO-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclization reaction of diaminomaleonitrile to form 4,5-dicyano-1,2,3-triazole, which is then further functionalized . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{BENZYL[2-(BENZYL-4,5-DICYANO-2-NITROANILINO)ETHYL]AMINO}-2-CYANO-5-NITROPHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The cyano and nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amine derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
4-{BENZYL[2-(BENZYL-4,5-DICYANO-2-NITROANILINO)ETHYL]AMINO}-2-CYANO-5-NITROPHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, including antitumor and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{BENZYL[2-(BENZYL-4,5-DICYANO-2-NITROANILINO)ETHYL]AMINO}-2-CYANO-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4,5-Dicyano-1,2,3-Triazole: A precursor used in the synthesis of various nitrogen-rich compounds.
Imidazole Derivatives: Compounds with similar structural motifs and functional groups.
Uniqueness
4-{BENZYL[2-(BENZYL-4,5-DICYANO-2-NITROANILINO)ETHYL]AMINO}-2-CYANO-5-NITROPHENYL CYANIDE is unique due to its combination of multiple cyano and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H22N8O4 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
4-[benzyl-[2-(N-benzyl-4,5-dicyano-2-nitroanilino)ethyl]amino]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C32H22N8O4/c33-17-25-13-29(31(39(41)42)15-27(25)19-35)37(21-23-7-3-1-4-8-23)11-12-38(22-24-9-5-2-6-10-24)30-14-26(18-34)28(20-36)16-32(30)40(43)44/h1-10,13-16H,11-12,21-22H2 |
InChI Key |
JXMCFURIIYHDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-])C4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine](/img/structure/B11093659.png)
![2-[(4-tert-butylphenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B11093666.png)
![Azepan-1-yl[3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]methanone](/img/structure/B11093687.png)
![Ethyl 4-{[4-(4-bromophenyl)-4-hydroxypiperidine-1-carbothioyl]amino}benzoate](/img/structure/B11093695.png)

![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11093699.png)
![2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11093709.png)
![1,3,5-Trimethyl-2,4,6-tris{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B11093714.png)


![2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B11093738.png)


![methyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B11093748.png)
